Bis(2,4-dinitrophenyl)carbonate
Overview
Description
Bis(2,4-dinitrophenyl)carbonate is a chemical compound with the molecular formula C13H6N4O11 . It is used in the preparation of azapeptides .
Molecular Structure Analysis
The molecular structure of Bis(2,4-dinitrophenyl)carbonate is characterized by a molecular weight of 394.21 g/mol and a monoisotopic mass of 394.003296 Da . The compound has 15 hydrogen bond acceptors and no hydrogen bond donors .Physical And Chemical Properties Analysis
Bis(2,4-dinitrophenyl)carbonate has a density of 1.7±0.1 g/cm3, a boiling point of 583.5±50.0 °C at 760 mmHg, and a flash point of 261.7±32.1 °C . It has a polar surface area of 219 Å2 and a molar volume of 226.3±3.0 cm3 .Scientific Research Applications
Surfactant Interactions and Kinetics
Bis(2,4-dinitrophenyl) carbonate has been studied for its interactions with various surfactants. Research by Possidonio and Seoud (1999) examined the hydrolysis of bis(2,4-dinitrophenyl) carbonate in the presence of different aqueous micelles, finding that the observed rate constants vary significantly based on the type of surfactant used. This study is crucial in understanding the kinetics of reactions involving bis(2,4-dinitrophenyl) carbonate in different surfactant environments (Possidonio & Seoud, 1999).
Educational Applications
Bis(2,4-dinitrophenyl) carbonate also serves as a subject for educational research projects. Seoud et al. (2015) presented an interdisciplinary project for science students, focusing on the pH-independent hydrolysis of bis(2,4-dinitrophenyl) carbonate. This project is designed to enhance students' understanding of kinetics and mechanistic theory in chemistry (Seoud et al., 2015).
Chromatography and Analysis
In the field of chromatography, bis(2,4-dinitrophenyl) carbonate has been used for the analysis of oligomeric ethylene glycols. Warshawsky et al. (1983) described how bis(2,4-dinitrophenylation) of oligomeric ethylene glycols allows for their chromatographic separation and analysis, demonstrating its utility in chemical analysis processes (Warshawsky et al., 1983).
Chemiluminescence Studies
The compound has been investigated in the field of chemiluminescence. Capomacchia et al. (1987) studied the native peroxyoxalate chemiluminescence resulting from the reaction of bis(2,4-dinitrophenyl) oxalate and hydrogen peroxide. This research provides insights into the potential applications of bis(2,4-dinitrophenyl) carbonate in chemiluminescent detection systems (Capomacchia et al., 1987).
Mechanistic Studies in Organic Chemistry
Additionally, bis(2,4-dinitrophenyl) carbonate hasbeen explored in mechanistic studies in organic chemistry. Research by Castro et al. (2008) focused on the pyridinolysis of diaryl carbonates, including bis(2,4-dinitrophenyl) carbonate. Their findings provide valuable insights into the reaction mechanisms and kinetics involved in the interaction of bis(2,4-dinitrophenyl) carbonate with pyridines, contributing to a deeper understanding of these chemical processes (Castro et al., 2008).
Use in Synthesis and Protection of Glycols
The reversible protection of oligomeric ethylene glycols by bis(2,4-dinitrophenylation) has also been explored. Warshawsky and Shoef (1984) described how bis-(2,4-dinitrophenyl)glycols can be used in the synthesis and purification of glycols. This research highlights the utility of bis(2,4-dinitrophenyl) carbonate in synthetic organic chemistry, particularly in the preparation of pure glycols from commercial mixtures (Warshawsky & Shoef, 1984).
Application in Catalysis
Further, bis(2,4-dinitrophenyl) carbonate has been studied for its role in catalysis. Longhinotti et al. (2005) researched the catalytic effect of a dinuclear Fe(III) complex in the hydrolysis of bis(2,4-dinitrophenyl) phosphate. This study provides insights into the potential catalytic applications of bis(2,4-dinitrophenyl) carbonate in hydrolytic reactions, expanding its scope in chemical synthesis (Longhinotti et al., 2005).
properties
IUPAC Name |
bis(2,4-dinitrophenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N4O11/c18-13(27-11-3-1-7(14(19)20)5-9(11)16(23)24)28-12-4-2-8(15(21)22)6-10(12)17(25)26/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAMBZRWYAAZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225928 | |
Record name | Bis(2,4-dinitrophenyl)carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4-dinitrophenyl)carbonate | |
CAS RN |
7497-12-3 | |
Record name | Bis(2,4-dinitrophenyl)carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007497123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC405026 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(2,4-dinitrophenyl)carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.